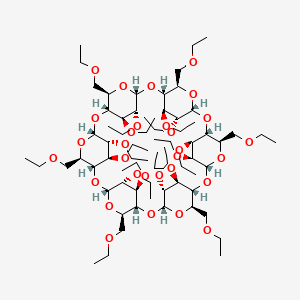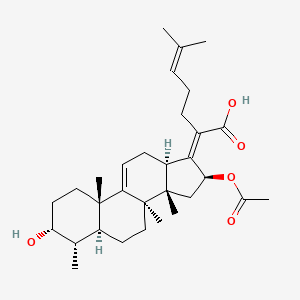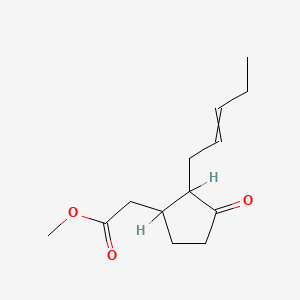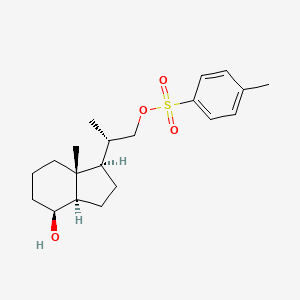![molecular formula C₁₅H₂₂N₄O₄ B1147356 [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate CAS No. 174455-55-1](/img/structure/B1147356.png)
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a synthetic derivative of the purine nucleoside, adenosine. It is a potent agonist of the adenosine A1 receptor, which is present in many tissues of the body, including the brain and heart. Adenosine is a naturally occurring nucleoside that acts as a neurotransmitter in the central and peripheral nervous systems. [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, central nervous system disorders, and metabolic disorders.
Applications De Recherche Scientifique
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, central nervous system disorders, and metabolic disorders. In particular, it has been studied for its potential to treat hypertension, angina, and arrhythmias. It has also been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to act as an anti-cancer agent. Additionally, it has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate is a potent agonist of the adenosine A1 receptor, which is present in many tissues of the body, including the brain and heart. It binds to the receptor and activates it, resulting in the release of various neurotransmitters, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various physiological processes, such as regulating heart rate, blood pressure, and inflammation.
Biochemical and Physiological Effects
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to act as an anti-cancer agent. Additionally, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving heart rate, and reducing arrhythmias. It has also been shown to have beneficial effects on the central nervous system, including improving cognitive function and reducing symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate has several advantages for use in laboratory experiments. It is a stable compound, which makes it easy to store and handle. Additionally, it is available commercially, which makes it easy to obtain in the necessary quantities. Furthermore, it is relatively inexpensive, which makes it an attractive option for laboratory experiments.
However, there are also some limitations to consider when using [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate in laboratory experiments. It is a synthetic compound, which means that its effects may not be the same as those of natural adenosine. Additionally, its effects may vary depending on the dose and the duration of exposure. Finally, it
Méthodes De Synthèse
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate can be synthesized through a two-step process. The first step involves the formation of the purine derivative, 6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-ol, by reacting 3,7-dimethyl-2,6-dioxopurin-1-yl acetate with an alcohol in the presence of a base. The second step involves the acetylation of the purine derivative to form [(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate.
Propriétés
IUPAC Name |
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCMPQBQCXKHK-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)


![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)


![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)

